molecular formula C12H13NO5 B8486135 Methyl 3-(2-methylallyloxy)-4-nitro-benzoate

Methyl 3-(2-methylallyloxy)-4-nitro-benzoate

Cat. No.: B8486135
M. Wt: 251.23 g/mol
InChI Key: FNTDTGKUVGNUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-methylallyloxy)-4-nitro-benzoate is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 3-(2-methylprop-2-enoxy)-4-nitrobenzoate

InChI

InChI=1S/C12H13NO5/c1-8(2)7-18-11-6-9(12(14)17-3)4-5-10(11)13(15)16/h4-6H,1,7H2,2-3H3

InChI Key

FNTDTGKUVGNUGC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenyl phosphine (7.87 g, 30 mmol) was dissolved in 80 mL of tetrahydrofuran followed by the addition of diethyl azodicarboxylate (5.23 g, 30 mmol) in a dry ice bath. The reaction mixture was stirred 30 minutes, added dropwise with a solution of methyl 3-hydroxy-4-nitro-benzoate 1b (2.96 g, 15 mmol) in tetrahydrofuran, and stirred 10 minutes followed by the addition of 2-methyl-allyl alcohol (1.41 g, 19.50 mmol), then stirred for another 1 hour. The resulting mixture was heated to room temperature and stirred for 12 hours. The resulting mixture was added with 10 mL of water, added dropwise with 1 M hydrochloric acid to adjust pH to 2 to 3 and extracted with ethyl acetate (50 mL×3). The combined organic phase was added dropwise with 1 M sodium hydroxide solution to adjust pH to 9 to 10, extracted with ethyl acetate (50 mL×2). The combined organic phase was dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound methyl 3-(2-methylallyloxy)-4-nitro-benzoate 4a (3 g, yield: 79.6%) as a light yellow solid.
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
5.23 g
Type
reactant
Reaction Step Two
Quantity
2.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.41 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

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